![molecular formula C12H12F3N3O2 B5632995 N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves multiple steps, including the preparation of the pyrazole-acetamide core followed by subsequent modifications. These syntheses typically employ reactions such as amide formation, cyclization, and aromatic substitution to introduce the diverse functional groups present in the molecule (Chkirate et al., 2019). For molecules with similar structures, the process may involve reacting acetyl chloride with aromatic aldehydes or hydrazine hydrates to form the desired pyrazole-acetamide framework (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives, including their coordination complexes, is characterized by techniques such as single crystal X-ray crystallography, infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These compounds often display interesting structural features, such as coordination to metal ions through amide O and pyrazole N atoms, leading to diverse coordination environments and supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Chemical Reactions and Properties
Pyrazole-acetamide derivatives undergo various chemical reactions that reflect their functional group chemistry. These reactions can include nucleophilic substitution, electrophilic addition, and coordination to metal ions. The presence of the trifluoromethyl group and the furan ring in the molecule could influence its reactivity, electron distribution, and interaction with metal ions, leading to the formation of coordination complexes with unique properties (Chkirate et al., 2019).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-8-5-10(12(13,14)15)17-18(8)7-11(19)16-6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCVYRQDJDRNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.